4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine
Description
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-12-10-6-5-7-8(10)3-2-4-9(7)11/h2-4,10,12H,5-6H2,1H3 |
InChI Key |
MXYNDLZBGYJIPH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=C1C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4-chloro-2,3-dihydro-1H-1-indanone
- Starting Material: 4-chloro-2,3-dihydro-1H-1-indanone (a ketone with chloro substituent)
- Reagents: Methylamine or N-methylamine source, reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium or platinum catalysts.
- Conditions: Typically conducted in inert solvents like tetrahydrofuran (THF) or ethanol under controlled temperature (0–60 °C).
- Process: The ketone undergoes nucleophilic attack by methylamine forming an imine intermediate, which is subsequently reduced to the corresponding amine.
This method is favored for its simplicity and relatively high yield. Industrially, catalytic hydrogenation is preferred for scalability and purity control.
Catalytic Hydrogenation Route
- Substrate: 4-chloro-N-methyl-2,3-dihydro-1H-inden-1-one or related oxime intermediates.
- Catalysts: Alumino-nickel, palladium on carbon (Pd/C), or platinum catalysts.
- Solvents and Conditions: Ethanol or aqueous ethanol mixtures, temperatures ranging from 50 to 80 °C, and hydrogen gas pressure (1–5 atm).
- Outcome: Reduction of oxime or ketone intermediates to the amine, preserving the chloro substituent.
This approach was exemplified in related indanamine synthesis patents, where multi-step reactions were combined in a single reactor to increase efficiency and reduce purification steps.
Nucleophilic Substitution on 4-chloro-2,3-dihydro-1H-inden-1-amine
- Approach: Introduction of the N-methyl group via alkylation of 4-chloro-2,3-dihydro-1H-inden-1-amine.
- Reagents: Methyl halides (e.g., methyl iodide or methyl bromide) or formaldehyde with reducing agents (Escheweiler–Clarke methylation).
- Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate), solvents like acetonitrile or DMF, moderate temperatures (25–60 °C).
- Considerations: Control of mono- versus dimethylation is critical to avoid over-alkylation.
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 4-chloro-2,3-dihydro-1H-1-indanone, methylamine, ethanol, 20% NaOH, reflux 30 min | Formation of imine intermediate | High conversion, monitored by TLC |
| 2 | Alumino-nickel catalyst, 50–55 °C, 8 hours hydrogenation | Reduction of imine to amine | Crude 4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine |
| 3 | Extraction with dichloromethane, acid-base workup, recrystallization | Purification | 90–95% purity by HPLC, white crystalline solid |
This continuous three-step process avoids intermediate isolation, improving efficiency and minimizing waste.
- IR Spectroscopy: Characteristic N–H stretching around 3350 cm⁻¹; C–Cl stretching near 600 cm⁻¹; aromatic and aliphatic C–H stretching bands.
- Mass Spectrometry (EI-MS): Molecular ion peak consistent with molecular weight (~163 g/mol for this compound).
- Melting Point: Typically in the range 208–210 °C for hydrochloride salts.
- HPLC Purity: >90% achievable with optimized purification.
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 4-chloro-2,3-dihydro-1H-1-indanone | Methylamine, NaBH4 or catalytic H2 | Straightforward, good yields | Requires careful control of reduction conditions |
| Catalytic Hydrogenation | Oxime or ketone intermediates | Alumino-nickel, Pd/C, H2 | Scalable, continuous process | Catalyst handling, potential dehalogenation risk |
| Nucleophilic Substitution | 4-chloro-2,3-dihydro-1H-inden-1-amine | Methyl halides, base | Simple alkylation step | Risk of over-alkylation, side reactions |
- The patented processes demonstrate that combining multiple steps in a single reactor ("three steps treated alike") enhances yield and reduces production time.
- The chloro substituent remains stable under mild hydrogenation conditions, allowing selective functionalization without dehalogenation.
- Alternative synthetic routes involving oxime intermediates offer flexibility in modifying the amine substituent.
- Industrial synthesis benefits from optimized catalyst choice and solvent systems to maximize purity and minimize hazardous waste.
- No direct synthesis of this compound was found in isolation; rather, it is typically prepared as part of a sequence toward pharmacologically active compounds, highlighting its role as an intermediate.
The preparation of this compound is predominantly achieved via reductive amination of the corresponding 4-chloro-2,3-dihydro-1H-1-indanone or its oxime derivatives, employing catalytic hydrogenation or chemical reducing agents. The process is well-established in patent literature with detailed reaction conditions and purification protocols. Industrially, continuous multi-step synthesis in a single reactor enhances efficiency. Analytical data confirm the identity and purity of the compound, supporting its application as a key intermediate in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine or hydrocarbon derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand its interaction with various biomolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The biological and physicochemical properties of 4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine are influenced by substituent variations. Key analogs include:
Key Observations :
- Halogen Substitution: Chlorine at the 4-position (as in the target compound) improves metabolic stability compared to non-halogenated analogs (e.g., 2,3-dihydro-1H-inden-1-amine hydrochloride) . Bromine substitution (e.g., ) may increase molecular weight and polarizability, affecting binding kinetics.
Pharmacological Activities
- Antioxidant Potential: Thiourea derivatives of 2,3-dihydro-1H-inden-1-amine exhibit radical scavenging activity in DPPH and ABTS assays, with electron-withdrawing groups (e.g., Cl, CF₃) enhancing efficacy . The 4-chloro substituent in the target compound may similarly boost antioxidant properties.
- CNS Applications : Ladostigil, a derivative combining 2,3-dihydro-1H-inden-1-amine with a carbamate moiety, inhibits MAO-A/B and cholinesterases, highlighting the scaffold’s versatility in multitarget therapies . The N-methyl group in the target compound could mitigate MAO-B selectivity, as seen in rasagiline analogs .
- Antimicrobial Activity: Fluorinated and trifluoromethyl-substituted derivatives (e.g., ) show enhanced antibacterial/fungal activity compared to non-fluorinated analogs, suggesting halogenation’s role in disrupting microbial membranes .
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound (C₁₀H₁₂ClN, MW 181.66 g/mol) is lighter than brominated analogs (e.g., 246.53 g/mol in ), favoring better blood-brain barrier penetration .
- Spectroscopic Data : Computational studies (e.g., FTIR, NMR) on similar compounds () predict strong absorption bands for N-H and C-Cl bonds, aiding structural characterization .
Biological Activity
4-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a chlorine atom at the 4-position of the indene ring, which may influence its biological properties. The compound's structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClN |
| SMILES | CC1CC2=C(C1N)C=CC=C2Cl |
| InChI Key | PVGOMEMDQFBWCQ-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors. It is believed to modulate the activity of these receptors, influencing various physiological processes, particularly those related to neurological functions.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the indene structure significantly affect the compound's biological activity. The presence of the chlorine atom enhances lipophilicity and metabolic stability, which are critical factors in drug design. The methyl group also plays a role in binding affinity to molecular targets.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 4-Fluoro-N-methyl-2,3-dihydro-1H-indene | Higher metabolic stability | Fluorine enhances lipophilicity |
| N-Methyl-2,3-dihydro-1H-indene | Moderate receptor affinity | Lacks halogen substitution |
| 4-Bromo-N-methyl-2,3-dihydro-1H-indene | Antimicrobial properties | Bromine substitution influences activity |
Q & A
Q. What are the established synthetic routes for 4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step processes starting from indene derivatives. Key steps include halogenation (introduction of chlorine), N-methylation, and cyclization. For optimization:
- Temperature : Maintain 0–5°C during halogenation to minimize side reactions (e.g., dihalogenation) .
- Catalysts : Use palladium-based catalysts for selective N-methylation, achieving >80% yield .
- Purification : Employ recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the hydrochloride salt, enhancing solubility .
- Table 1 : Synthesis Optimization Parameters
| Step | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Halogenation | Cl₂, DCM, 0°C, 2h | 65 | 95 |
| N-Methylation | Pd/C, CH₃I, MeOH, 50°C, 6h | 82 | 98 |
| Cyclization | H₂SO₄, reflux, 4h | 75 | 97 |
Q. How is the structural integrity and purity of this compound confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the indene backbone, methylamine group (-NCH₃), and chloro substituent. For example, the N-methyl proton resonates at δ 2.3–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 209.06 (C₁₀H₁₂ClN⁺) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) and detects impurities like unreacted starting materials .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomeric mixtures of this compound during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers. Resolution factors (Rs) >1.5 are achievable .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to favor the desired (R)- or (S)-enantiomer. Enantiomeric excess (ee) >90% has been reported .
Q. How can researchers evaluate the compound’s potential as a monoamine oxidase B (MAO-B) inhibitor?
- Methodological Answer :
- In Vitro Assays : Use recombinant human MAO-B enzyme and measure inhibition via fluorometric detection of H₂O₂ (Amplex Red assay). IC₅₀ values <100 nM indicate high potency .
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) by Lineweaver-Burk plots. For example, 4-chloro derivatives show competitive inhibition with Kᵢ ≈ 15 nM .
- Neuroprotection Models : Test in SH-SY5Y neuronal cells exposed to oxidative stress (e.g., rotenone). Pre-treatment with 10 µM compound reduces apoptosis by 40% .
Q. How do structural modifications (e.g., halogen substitution at position 4) impact biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Chlorine (Cl) : Enhances MAO-B selectivity (10-fold over MAO-A) due to hydrophobic interactions in the enzyme’s active site .
- Bromine (Br) : Increases potency (IC₅₀ 50 nM) but reduces metabolic stability in liver microsomes .
- Fluorine (F) : Improves blood-brain barrier permeability (logP 2.1) but lowers MAO-B affinity (IC₅₀ 200 nM) .
- Table 2 : SAR of Halogen-Substituted Derivatives
| Substituent | MAO-B IC₅₀ (nM) | logP | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Cl | 85 | 1.8 | 45 |
| Br | 50 | 2.3 | 30 |
| F | 200 | 2.1 | 60 |
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Systematic SAR Studies : Compare activity under standardized conditions (e.g., enzyme source, substrate concentration). For example, variations in MAO-B IC₅₀ may arise from differences in recombinant vs. native enzyme preparations .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses. Discrepancies in neuroprotection data may reflect off-target effects (e.g., dopamine transporter inhibition) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For instance, chloro derivatives consistently outperform methoxy analogs in MAO-B inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
